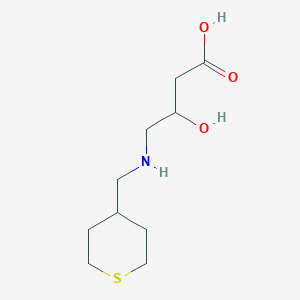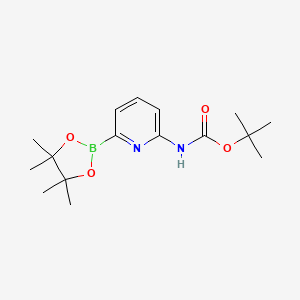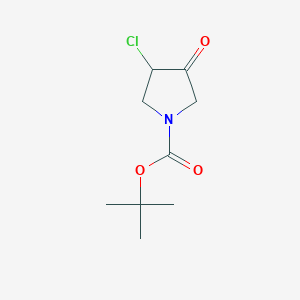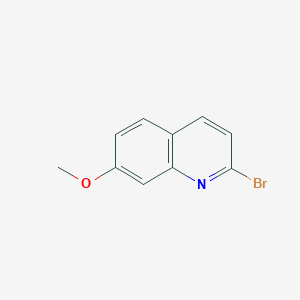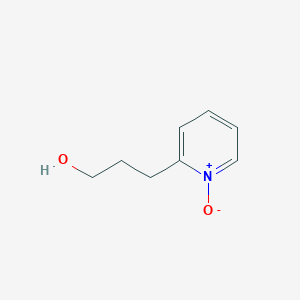
2-(3-Hydroxypropyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypropyl)pyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxypropyl group attached to the pyridine ring, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 3-hydroxypropylamine in the presence of a base, followed by oxidation to form the N-oxide. The reaction conditions typically include:
Temperature: 50-60°C
Solvent: Methanol or ethanol
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium catalysts in a flow reactor can facilitate the coupling of 2-chloropyridine with 3-hydroxypropylamine, followed by in-line oxidation to produce the desired N-oxide.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxypropyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-(3-Hydroxypropyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound has potential as a ligand in coordination chemistry, forming stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxypropyl)pyridine 1-oxide involves its ability to form stable complexes with metal ions. The N-oxide group enhances its binding affinity to metal ions, making it an effective chelating agent. This property is particularly useful in biological systems where metal ion regulation is crucial. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxypyridine N-oxide
- 2-Mercaptopyridine N-oxide
- 2-Hydroxypyridine
Uniqueness
2-(3-Hydroxypropyl)pyridine 1-oxide is unique due to the presence of the hydroxypropyl group, which imparts additional chemical reactivity and potential for functionalization. This makes it a versatile compound for various applications compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-(1-oxidopyridin-1-ium-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11NO2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10H,3,5,7H2 |
Clave InChI |
DLUKXHUUCYHWRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)CCCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


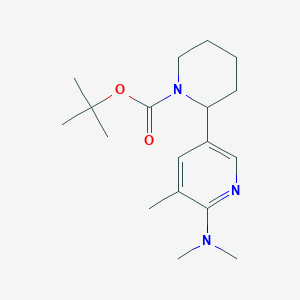
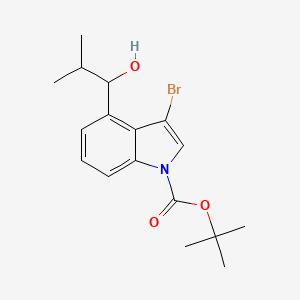
![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)

![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)
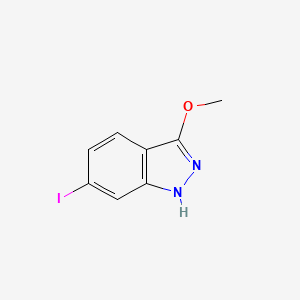
![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)


